molecular formula C10H18O2 B12676042 cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol CAS No. 54164-91-9

cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol

Cat. No.: B12676042
CAS No.: 54164-91-9
M. Wt: 170.25 g/mol
InChI Key: XWFVRMWMBYDDFY-WCBMZHEXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol: is an organic compound with the molecular formula C10H18O2 . It is also known by its CAS number 54164-91-9 . This compound is characterized by its cyclohexene ring structure with hydroxyl and methyl groups attached, making it a versatile molecule in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclohexene derivatives and hydroxylation agents to introduce the hydroxyl group at the desired position. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization and hydroxylation processes .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and strict temperature control to maintain the integrity of the compound. The final product is typically purified through distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Halides, ethers

Scientific Research Applications

cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism by which cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate the activity of these biomolecules, leading to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

  • trans-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol
  • cis-para-2-menthene-1,8-diol
  • trans-p-menth-2-en-1,8-diol

Comparison: cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol is unique due to its specific cis-configuration , which influences its chemical reactivity and interaction with other molecules. Compared to its trans-isomer, it exhibits different physical and chemical properties, such as boiling point , density , and refractive index . These differences make it suitable for specific applications where the cis-configuration is advantageous .

Properties

CAS No.

54164-91-9

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(1S,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol

InChI

InChI=1S/C10H18O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h4,6,8,11-12H,5,7H2,1-3H3/t8-,10+/m0/s1

InChI Key

XWFVRMWMBYDDFY-WCBMZHEXSA-N

Isomeric SMILES

C[C@@]1(CC[C@H](C=C1)C(C)(C)O)O

Canonical SMILES

CC1(CCC(C=C1)C(C)(C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.